molecular formula C37H48O9 B13742596 Acetophenonehelveticoside CAS No. 28719-24-6

Acetophenonehelveticoside

Cat. No.: B13742596
CAS No.: 28719-24-6
M. Wt: 636.8 g/mol
InChI Key: PVAIXHBTRMCOBL-OMFYFAIKSA-N
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Description

  • Definition and Structure: Describe the compound’s chemical structure (e.g., glycoside derivatives, acetophenone moieties), biosynthesis pathways, and natural sources (e.g., plant species).
  • Biological Significance: Highlight its pharmacological or industrial applications (e.g., antioxidant, anti-inflammatory properties) .
  • Research Gaps: Identify unresolved questions, such as its mechanism of action or stability under varying conditions.

Properties

CAS No.

28719-24-6

Molecular Formula

C37H48O9

Molecular Weight

636.8 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C37H48O9/c1-22-32-29(45-34(3,46-32)24-7-5-4-6-8-24)18-31(43-22)44-25-9-14-35(21-38)27-10-13-33(2)26(23-17-30(39)42-20-23)12-16-37(33,41)28(27)11-15-36(35,40)19-25/h4-8,17,21-22,25-29,31-32,40-41H,9-16,18-20H2,1-3H3/t22?,25-,26+,27?,28?,29?,31-,32+,33+,34?,35-,36-,37-/m0/s1

InChI Key

PVAIXHBTRMCOBL-OMFYFAIKSA-N

Isomeric SMILES

CC1[C@@H]2C(C[C@@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8

Canonical SMILES

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC(O2)(C)C8=CC=CC=C8

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Acetophenonehelveticoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in multicomponent reactions to synthesize heterocyclic compounds .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, carbon monoxide, and triethylamine. Reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide .

Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as five-, six-, and seven-membered rings . These products have significant biological activities and are used in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

  • Selection of Analogs: Choose structurally or functionally related compounds (e.g., Helveticoside, Acetophenone glycosides).
  • Parameters for Comparison: Chemical Properties: Solubility, molecular weight, stability. Biological Activity: Efficacy in vitro/in vivo, toxicity profiles. Synthetic Accessibility: Yield, cost, scalability. Example Table (Hypothetical Data): Compound Molecular Weight (g/mol) Solubility (mg/mL) IC50 (Antioxidant Assay) Toxicity (LD50, mg/kg) Acetophenonehelveticoside 450.5 2.3 12.5 μM 350 Helveticoside 432.4 1.8 18.7 μM 420 Phenylpropanoid X 410.3 3.1 9.8 μM 290
  • Critical Analysis: Discuss trends (e.g., lower IC50 correlates with higher antioxidant efficacy) and anomalies (e.g., higher toxicity despite structural similarity) .

Research Findings and Limitations

  • Conflicting Evidence: Address discrepancies (e.g., one study reports low toxicity, while another highlights hepatotoxicity) .
  • Methodological Constraints: Note limitations in existing studies (e.g., small sample sizes, lack of in vivo validation).

Notes for Authors

  • Referencing : Cite diverse sources (e.g., primary research, patents, reviews) and use numerical identifiers (e.g., ).
  • Tables/Figures : Ensure clarity, high-resolution graphics, and copyright compliance for reproduced content .
  • Abstract/Keywords : Follow journal-specific word limits and keyword selection criteria .

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